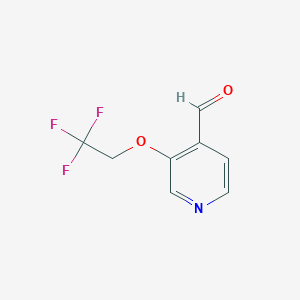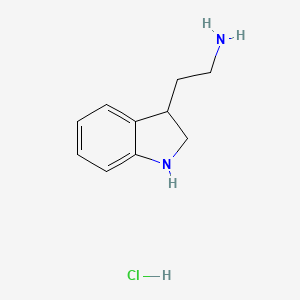
2-(Indolin-3-yl)ethan-1-aminexhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Indolin-3-yl)ethan-1-aminexhydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The indole nucleus is a privileged structure in medicinal chemistry due to its presence in many natural products and its ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-3-yl)ethan-1-aminexhydrochloride typically involves the reaction of indole derivatives with ethylamine under specific conditions. One common method is the Mannich reaction, which involves the condensation of indole, formaldehyde, and ethylamine in the presence of an acid catalyst . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Indolin-3-yl)ethan-1-aminexhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-(Indolin-3-yl)ethan-1-aminexhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(Indolin-3-yl)ethan-1-aminexhydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
2-(Indolin-3-yl)ethan-1-aminexhydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H15ClN2 |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H |
Clé InChI |
SFTJGCCKYGQCNE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2N1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




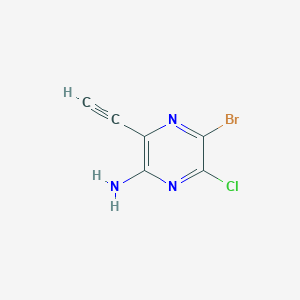
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
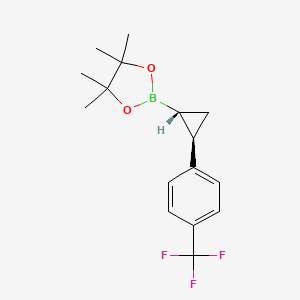
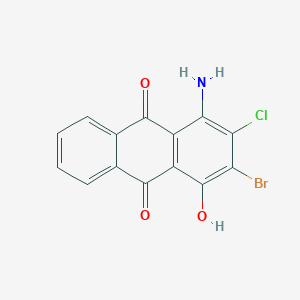

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
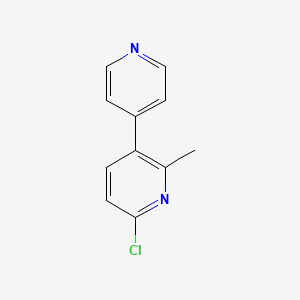

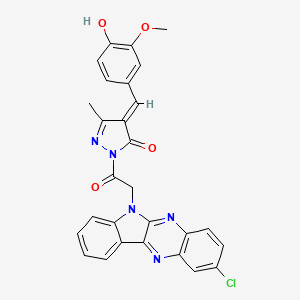
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
